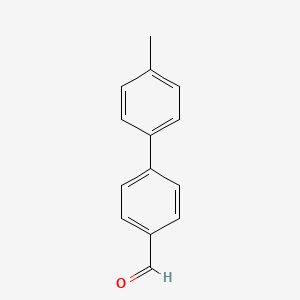










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.BrN1C(=[O:21])CCC1=O.C1N2CN3CN(C2)CN1C3>C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[O:21])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C1=CC=C(C=C1)C
|
|
Name
|
Compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.536 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooled down
|
|
Type
|
FILTRATION
|
|
Details
|
the reactant was suction-filtrated
|
|
Type
|
WASH
|
|
Details
|
the resultant solution was washed with distilled water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with anhydrous magnesium sulfate
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reactant was cooled down
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Finally, 7 mL of HCl was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to be refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooled down
|
|
Type
|
EXTRACTION
|
|
Details
|
the reactant was extracted with methylene chloride
|
|
Type
|
DISTILLATION
|
|
Details
|
The solution was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified through the column chromatography (silica gel, ethyl acetate/n-hexane=1:3)
|
|
Type
|
CUSTOM
|
|
Details
|
to be dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC=C(C=C1)C1=CC=C(C=C1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |